2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound features a triazolopyrimidine core substituted at position 3 with a 4-fluorophenyl group, linked via a sulfanyl bridge to an acetamide moiety bearing a 4-methoxyphenyl substituent. Key functional groups, such as the electron-withdrawing fluorine and electron-donating methoxy group, likely modulate solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-28-15-8-4-13(5-9-15)23-16(27)10-29-19-17-18(21-11-22-19)26(25-24-17)14-6-2-12(20)3-7-14/h2-9,11H,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNEFWNKQUUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,3-Diketones with 5-Amino-1,2,4-Triazole
- React 1,3-diketone derivatives (e.g., 3-(dimethylamino)-1-phenylpropane-1-one) with 5-amino-1,2,4-triazole in acetic acid at 100–120°C for 12–16 hours.
- Isolate the intermediate 7-hydroxytriazolopyrimidine via precipitation and recrystallization.
- Chlorinate the hydroxyl group using POCl₃ at 80–100°C for 2 hours to yield 7-chloro intermediates.
Key Data :
| Starting Material | Product (Yield) | Purity |
|---|---|---|
| 3-(Dimethylamino)-1-phenylpropane-1-one | 7-Hydroxy-3-phenyltriazolopyrimidine (68%) | 95% |
| 7-Hydroxy intermediate | 7-Chloro-3-phenyltriazolopyrimidine (82%) | 97% |
Nucleophilic Aromatic Substitution
- React 2,4-dichloropyrimidine with 4-fluorophenylhydrazine in the presence of iPr₂NEt to form 3-(4-fluorophenyl)-7-chlorotriazolopyrimidine.
- Purify via column chromatography (hexane:ethyl acetate, 4:1).
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | iPr₂NEt, DMF, 80°C, 6h | 75% |
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage at position 7 is introduced via nucleophilic substitution of the chloro intermediate.
Thiol-Acetamide Coupling
- React 7-chloro-3-(4-fluorophenyl)triazolopyrimidine with mercaptoacetic acid in the presence of K₂CO₃ in DMF at 60°C for 8 hours.
- Isolate the 7-mercapto intermediate and treat with chloroacetyl chloride in THF at 0°C.
- Add 4-methoxyaniline dropwise, followed by stirring at room temperature for 12 hours.
Key Data :
| Reaction Step | Reagents | Yield |
|---|---|---|
| Chloro to mercapto substitution | K₂CO₃, DMF | 85% |
| Acetamide formation | Chloroacetyl chloride, 4-methoxyaniline | 78% |
Optimization and Scalability
Solvent and Base Selection
Temperature Control
Purification Methods
- Recrystallization : Ethanol/water mixtures for triazolopyrimidine intermediates.
- Column Chromatography : Silica gel with hexane:ethyl acetate gradients for final product isolation.
Analytical Validation
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer activity. The target compound has shown effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H157 (lung carcinoma) | ~10 | Induction of apoptosis via caspase activation |
| BHK-21 (kidney fibroblast) | Not specified | Inhibition of proliferation |
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial efficacy:
| Compound | Activity Against S. aureus (MIC µg/mL) | Activity Against E. coli (MIC µg/mL) |
|---|---|---|
| Target Compound | 4 | 8 |
| Compound A | 8 | 16 |
These results suggest that modifications to the side chains can significantly enhance antibacterial activity.
Anti-inflammatory Effects
In models of inflammation, particularly using lipopolysaccharide-stimulated macrophages, the compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
Case Study 1: Anticancer Mechanism
A study focusing on the anticancer mechanisms highlighted the compound's ability to induce apoptosis through the activation of caspases and inhibition of Bcl-2 expression. This research supports the potential development of this compound as a therapeutic agent for cancer treatment.
Case Study 2: Antibacterial Efficacy
Research conducted on modified triazolo[4,5-d]pyrimidine derivatives demonstrated enhanced antibacterial activity with specific substitutions at the phenyl rings. The presence of electron-withdrawing groups like trifluoromethyl was found to increase efficacy against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). The compound’s ability to modulate these molecular pathways contributes to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Observations:
- Triazolopyrimidine Substituents : The target compound’s 4-fluorophenyl group enhances metabolic stability compared to the 4-methylphenyl in the analog from , as fluorine’s electron-withdrawing nature reduces oxidative degradation.
- Acetamide Substituents : The target’s 4-methoxyphenyl group improves aqueous solubility via hydrogen bonding, whereas the 4-fluorobenzyl group in the analog increases lipophilicity, favoring membrane permeability.
- Core Variations: Flumetsulam () uses a sulfonamide linker instead of a sulfanyl bridge, highlighting how minor structural changes (e.g., -SO₂NH₂ vs. -S-) drastically alter biological roles (herbicidal vs.
Physicochemical Properties
Table 2: Hypothetical Physicochemical Profiles
Key Findings:
- The target compound’s lower logP (3.2 vs. 3.8) compared to its fluorobenzyl analog reflects the methoxy group’s polarity, balancing solubility and permeability.
- Flumetsulam’s higher solubility (1.2 mg/mL) arises from its sulfonamide group, which is more polar than the sulfanyl bridge in the target compound.
Biological Activity
The compound 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a member of the triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring fused with a pyrimidine moiety and a sulfanyl group, which contributes to its reactivity and biological interactions. The presence of the 4-fluorophenyl and 4-methoxyphenyl substituents enhances its lipophilicity and may influence its pharmacokinetic properties.
Molecular Formula
- Molecular Formula : C15H14FN5O2S
- CAS Number : 863460-16-6
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. In vitro studies have shown that derivatives of triazoles can induce apoptosis in various cancer cell lines. For instance, a study found that triazole-thiones exhibited cytotoxic activity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
Case Study: Anticancer Screening
In a screening of drug libraries on multicellular spheroids, a compound structurally similar to this compound was identified as having potent anticancer activity. The study highlighted its ability to inhibit tumor growth effectively .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound's structural features suggest potential activity against both bacterial and fungal pathogens. A review highlighted that 1,2,4-triazoles possess broad-spectrum antibacterial and antifungal activities due to their ability to inhibit key enzymes involved in microbial metabolism .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.125 μg/mL |
| Compound B | Escherichia coli | 1 μg/mL |
| Compound C | Candida albicans | 0.5 μg/mL |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Similar triazole compounds have been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
- Cell Membrane Disruption : Antifungal activity may arise from disrupting the integrity of fungal cell membranes.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
